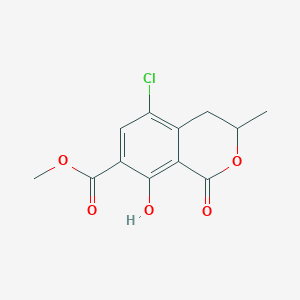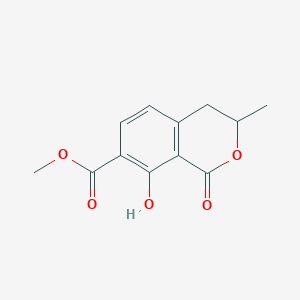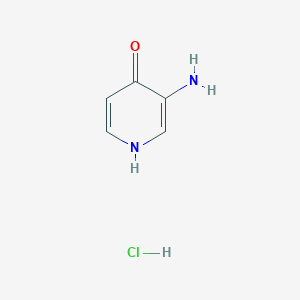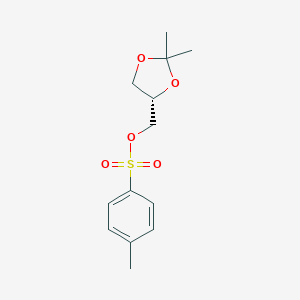
(S)-(+)-2,2-二甲基-1,3-二氧戊环-4-基甲基对甲苯磺酸酯
概述
描述
Synthesis Analysis
The synthesis of derivatives related to (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate has been explored in several studies. For example, derivatives of dimethyl-2-(phenylcarbamoyl)ethylsulfonium p-toluenesulfonates have been synthesized and evaluated for antiallergic activity, indicating a method for incorporating different functional groups to alter the compound's properties and potential applications (Tada et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate has been detailed through single crystal X-ray characterizations. For instance, nitrogen base adducts with Silver(I) p-toluenesulfonate were prepared and their structures determined by X-ray diffraction, showcasing the detailed molecular arrangement and interactions within such compounds (Smith et al., 1998).
Chemical Reactions and Properties
The compound's reactions and subsequent properties have been studied, revealing its involvement in various chemical processes. For example, the reaction of sodium diphenylamide with 2,2-dimethyl-4,5-bis(tosyloxymethyl)-1,3-dioxolane yielded chiral diamines, indicating its reactive nature and potential for creating complex formations (Shainyan et al., 2002).
Physical Properties Analysis
Research into the physical properties of related compounds, such as solvent-free synthesis methods using p-toluenesulfonic acid, highlights the compound's versatility and the efficiency of synthesis approaches. Such studies contribute to understanding the compound's behavior under different conditions (Bayat et al., 2009).
Chemical Properties Analysis
The compound's chemical properties, including its role in synthesizing mixed crystals for terahertz-wave generation, demonstrate its utility in advanced material science. The creation of mixed crystals with enhanced properties for specific applications indicates the compound's significance in developing new materials (Matsukawa et al., 2007).
科学研究应用
- 掺杂ZnSO4的p-二甲氨基-N-甲基-4-苯乙烯基唑鎓对甲苯磺酸盐(DAST)单晶,其包含我们的化合物,表现出增强的二阶非线性效率。 这种特性对于绿色发光二极管 (LED) 和光信号处理等应用至关重要 .
非线性光学 (NLO) 材料
总之,我们的化合物促进了 NLO 材料、光电子学和光子器件的发展。 其独特的特性使其成为各种科学和技术领域的重要组成部分 . 请记住,持续的研究可能会发现更多应用,所以保持好奇!🌟
作用机制
Target of Action
The compound, also known as (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate, is a derivative of S-adenosylmethionine (SAM) which is a common cosubstrate involved in methyl group transfers . The primary targets of this compound are likely to be similar to those of SAM, which are various substrates such as nucleic acids, proteins, lipids, and secondary metabolites .
Mode of Action
Considering its structural similarity to sam, it can be hypothesized that it might also participate in methyl group transfers, transsulfuration, and aminopropylation . These processes involve the transfer of methyl groups from the compound to an acceptor molecule, influencing cellular processes such as gene expression and redox balancing .
Biochemical Pathways
The compound is likely to be involved in biochemical pathways similar to those of SAM. SAM is known to participate in a diverse set of chemical reactions including methylation, transsulfuration, and aminopropylation . These reactions are part of various biochemical pathways like the methionine cycle and transsulfuration, which are correlated to the so-called one-carbon metabolism .
Pharmacokinetics
A study on a similar compound, sam, suggests that the phytate anion protects sam from degradation, probably because of steric hindrance exerted by the counterion . This could imply that the compound might have similar ADME properties and bioavailability.
Result of Action
Given its structural similarity to sam, it can be hypothesized that its action might result in profound impacts on cellular biology, physiology, and ultimately diseases .
Action Environment
It is known that the stability of similar compounds, such as sam, can be improved by making more stable salts of sam . This suggests that the compound’s action might also be influenced by environmental factors such as pH, temperature, and the presence of other ions.
安全和危害
未来方向
属性
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDUHUULIWXFT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369097 | |
| Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23735-43-5 | |
| Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

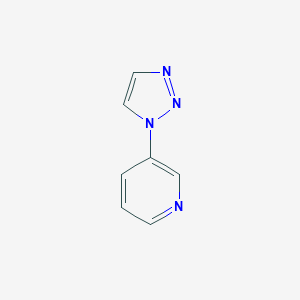
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)

![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)

![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)

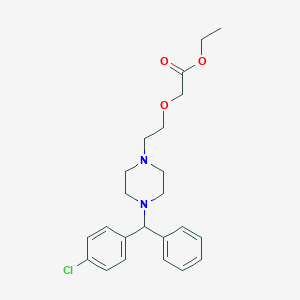

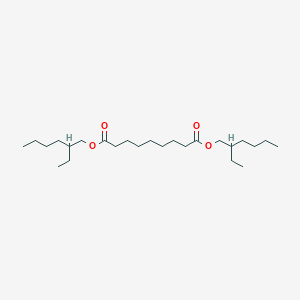
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
